(3-Metoxi-4-nitrofenil)metanamina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds is discussed in the provided papers. For instance, the reactions of 3-methoxyphenyl and other substituted phenyl thionocarbonates with alicyclic amines are studied, which could be relevant to the synthesis of (3-Methoxy-4-nitrophenyl)methanamine;hydrochloride . The paper does not directly address the synthesis of the compound but provides a kinetic analysis of reactions that could be used in its synthesis.

Molecular Structure Analysis

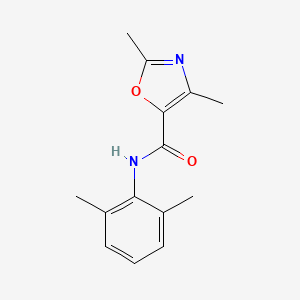

The molecular structure of (3-Methoxy-4-nitrophenyl)methanamine;hydrochloride can be inferred to some extent from the structures of the compounds studied in the papers. The presence of a methoxy group and a nitro group on the phenyl ring is likely to influence the reactivity and interactions of the compound, as seen in the reactions of 3-methoxyphenyl thionocarbonates .

Chemical Reactions Analysis

The papers provide information on the chemical reactions of compounds that are structurally similar to (3-Methoxy-4-nitrophenyl)methanamine;hydrochloride. For example, the aminolysis of 3-methoxyphenyl thionocarbonates with secondary alicyclic amines is discussed, which involves the formation of a zwitterionic tetrahedral intermediate . Additionally, the reactions of 3-aryl-1-propylamines with nitrous acid are described, which could offer insights into the types of reactions that (3-Methoxy-4-nitrophenyl)methanamine;hydrochloride might undergo .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (3-Methoxy-4-nitrophenyl)methanamine;hydrochloride, they do provide data on similar compounds. The kinetics and mechanisms of reactions involving methoxyphenyl compounds suggest that the electron-withdrawing effects of substituents can significantly affect reaction rates . This information could be relevant to understanding the reactivity and stability of (3-Methoxy-4-nitrophenyl)methanamine;hydrochloride.

Aplicaciones Científicas De Investigación

Química Analítica

En química analítica, este compuesto actúa como un material de referencia o estándar. Sus propiedades bien definidas permiten a los científicos calibrar instrumentos, validar métodos y garantizar mediciones precisas.

Para obtener más información, puede consultar las siguientes fuentes:

- Santa Cruz Biotechnology

- Sigma-Aldrich

- Benchchem

Propiedades

IUPAC Name |

(3-methoxy-4-nitrophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-13-8-4-6(5-9)2-3-7(8)10(11)12;/h2-4H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIVSLWXIZBCFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2552998.png)

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)